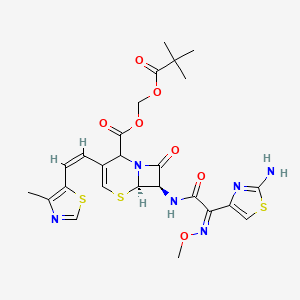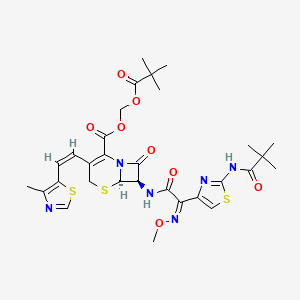![molecular formula C23H16O8 B584605 2-[[2-(アセチルオキシ)ベンゾイル]オキシ]安息香酸 2-カルボキシフェニルエステル CAS No. 85531-16-4](/img/structure/B584605.png)
2-[[2-(アセチルオキシ)ベンゾイル]オキシ]安息香酸 2-カルボキシフェニルエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoic acid is a complex organic compound with the molecular formula C23H16O8 It is known for its intricate structure, which includes multiple benzoyl and acetyloxy groups
科学的研究の応用
2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
Target of Action
Acetylsalicylsalicylsalicylic Acid, also known as 2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-Carboxyphenyl Ester, is an analog of Aspirin . Its primary targets are the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are involved in inflammation, pain, and fever .
Mode of Action
The compound acts by inhibiting the COX enzymes . This inhibition blocks the production of prostaglandins, thereby reducing inflammation, pain, and fever . It has been proven that Acetylsalicylsalicylsalicylic Acid reacts with nucleophilic groups on proteins resulting in irreversible acetylation .
Biochemical Pathways
By inhibiting the COX enzymes, Acetylsalicylsalicylsalicylic Acid disrupts the Arachidonic Acid pathway . This prevents the formation of prostaglandins, leading to reduced inflammation, pain, and fever . It also has an inhibitory influence on fibrin formation by suppressing thrombin formation .
Pharmacokinetics
It is known that aspirin, a related compound, is hydrolyzed in the plasma to salicylic acid . Plasma concentrations of Aspirin are mostly undetectable 4-8 hours after ingestion of a single dose . More research is needed to fully understand the ADME properties of Acetylsalicylsalicylsalicylic Acid.
Result of Action
The inhibition of prostaglandin synthesis by Acetylsalicylsalicylsalicylic Acid leads to a decrease in inflammation, pain, and fever . It also results in the inhibition of platelet aggregation, which is used in the prevention of blood clots, stroke, and myocardial infarction .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the esterification of salicylic acid derivatives with acetic anhydride, followed by further acylation reactions to introduce additional benzoyl groups. The reaction conditions often require the use of catalysts such as sulfuric acid or phosphoric acid to facilitate the esterification and acylation processes.
Industrial Production Methods
In an industrial setting, the production of 2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoic acid may involve large-scale batch or continuous processes. These methods often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to remove impurities and achieve the desired quality.
化学反応の分析
Types of Reactions
2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl groups to hydroxyl groups, resulting in the formation of polyhydroxybenzoic acids.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy groups with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and alkyl halides (R-X) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of benzoic acid, such as quinones, polyhydroxybenzoic acids, and substituted benzoic acids.
類似化合物との比較
Similar Compounds
Acetylsalicylic acid (Aspirin): Known for its anti-inflammatory and analgesic properties.
Salicylic acid: Widely used in skincare products for its exfoliating and anti-inflammatory effects.
Benzoic acid: Commonly used as a preservative in food and cosmetics.
Uniqueness
2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoic acid is unique due to its multiple acetyloxy and benzoyl groups, which confer distinct chemical properties and potential applications. Its complex structure allows for diverse reactivity and interactions, making it a valuable compound in various research fields.
特性
IUPAC Name |
2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O8/c1-14(24)29-19-12-6-3-9-16(19)22(27)31-20-13-7-4-10-17(20)23(28)30-18-11-5-2-8-15(18)21(25)26/h2-13H,1H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIHTXSJRUMQNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[[(11-Aminoundecyl)oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-Ethanaminium Inner Salt](/img/structure/B584523.png)
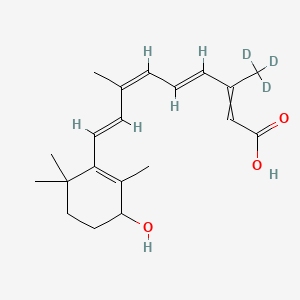
![4-Bromo-3-[(2-methoxyethoxy)methoxy]benzoic Acid Methyl Ester](/img/structure/B584526.png)
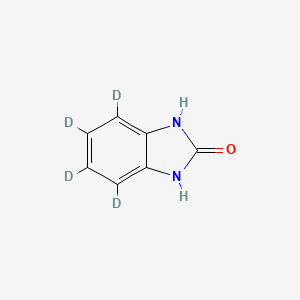

![[R-(Z)]-4-Hydroxy-N,N,N-trimethyl-9-oxo-7-[(triphenylmethoxy)methyl]-3,5,8-trioxa-4-phosphahexacos-17-en-1-aminium 4-Oxide Inner Salt](/img/structure/B584531.png)
![3-[(2-Fluorophenyl)methyl]azepane](/img/structure/B584534.png)
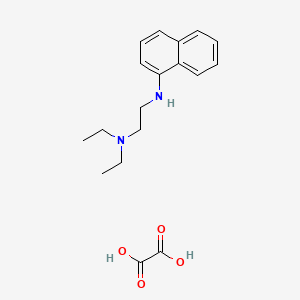
![Hexahydro-3-[[2-(trifluoromethoxy)phenyl]methyl]-1H-azepine](/img/structure/B584536.png)
![(7R,9AS)-7-(hydroxymethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one](/img/structure/B584537.png)
